Sodium pyroantimonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium pyroantimonate is an inorganic salt compound of antimony. It appears as a white powder and has low toxicity . It is produced from antimony oxide and other antimony products through alkali and hydrogen peroxide production . It is mainly used as a clarifier for black and white, color display tube glass, and more widely used in engineering thermoplastics, rubber flame retardant .

Synthesis Analysis

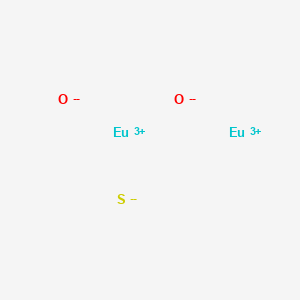

A technical route for preparing this compound involves pressure oxidation in NaOH solution . The E-pH diagram of the Sb-H2O system shows that Sb(III) from antimony trioxide can be oxidized to Sb(V) to prepare this compound under different alkaline concentrations .Molecular Structure Analysis

This compound has the molecular formula NaSb(OH)6 . Antimonate compounds, like this compound, contain a metallic element, oxygen, and antimony in an oxidation state of +5 . These compounds adopt polymeric structures with M-O-Sb linkages .Physical And Chemical Properties Analysis

This compound appears as a white powder, with granular crystallization and isoaxial crystallization of two kinds . It has a melting point of 1200℃ and a boiling point of 1400℃ . It is soluble in tartaric acid, sodium sulfide solution, concentrated sulfuric acid, slightly soluble in alcohol, ammonium salt, and insoluble in acetic acid, dilute alkali, dilute inorganic acid, and cold water .Future Directions

With further developments in the electronics industry, sodium pyroantimonate will have even more potential applications . There is ongoing research to improve the synthesis process, such as using pressured air oxidation . The goal is to move towards more sustainable life cycles for antimony, including the recycling of end-of-life products or recovering antimony from industrial process residues .

Properties

| 12507-68-5 | |

Molecular Formula |

H2Na2O7Sb2 |

Molecular Weight |

403.509 |

IUPAC Name |

disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate |

InChI |

InChI=1S/2Na.2H2O.5O.2Sb/h;;2*1H2;;;;;;;/q2*+1;;;;;;2*-1;2*+1/p-2 |

InChI Key |

RURQIMRKMDEGBS-UHFFFAOYSA-L |

SMILES |

O[Sb](=O)([O-])O[Sb](=O)(O)[O-].[Na+].[Na+] |

synonyms |

Sodium pyroantimonate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Perfluorophenyl)benzo[c]isoxazole](/img/structure/B576814.png)

![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] hydrogen sulfate](/img/structure/B576818.png)

![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)